molecular formula C16H14O5 B1673041 Helichrysetin CAS No. 62014-87-3

Helichrysetin

Cat. No. B1673041
CAS RN: 62014-87-3
M. Wt: 286.28 g/mol
InChI Key: OWGUBYRKZATRIT-QPJJXVBHSA-N
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Description

Helichrysetin is a natural chalcone found in the Zingiberaceae and Asteraceae family of plants . It has been isolated from the flowers of Helichrysum odoratissimum . It has shown promising anti-cancer activity and has been able to induce apoptosis in the A549 cell line .


Molecular Structure Analysis

Helichrysetin has a molecular formula of C16H14O5 and a molecular weight of 286.28 g/mol . Its chemical name is (E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one .


Physical And Chemical Properties Analysis

Helichrysetin appears as a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Phytochemistry and Pharmacology of Helichrysum Species
Helichrysum species, commonly known as everlasting flowers, have shown potential for drug discovery due to their diverse phytochemical composition and pharmacological activities. These plants are rich in phenolic compounds, including flavonoids, pyrones, phloroglucinols, and essential oils, which have been identified as bioactive constituents. Helichrysum species have been traditionally used for treating various infections, wounds, digestive problems, and respiratory conditions. The antimicrobial activity of these plants has been confirmed through scientific research, suggesting their potential in developing new therapeutic agents (Akaberi, Sahebkar, Azizi, & Emami, 2019).

Medicinal Properties and Biological Activities
Selected Helichrysum species from South Africa have been documented for their cytotoxicity, genotoxicity, anti-proliferative, anti-bacterial, anti-fungal, anti-viral, anti-HIV, anti-malarial, anti-ulcerogenic, anti-tyrosinase, anti-inflammatory, and anti-oxidant activities. This comprehensive review elucidates the scientific rationale for their current use in traditional medicine and highlights the potential of Helichrysum species as a source of bioactive compounds for standard drug production (Akinyede, Cupido, Hughes, Oguntibeju, & Ekpo, 2021).

Internal Use of Helichrysum italicum
Helichrysum italicum, a Mediterranean plant, has been studied for its various pharmacological activities. Although its bioactivity has been demonstrated in vitro and in humans, the efficacy of H. italicum as a single component has not been conclusively proven. Clinical trials provide positive information on its safety profile, indicating that H. italicum is safe for internal use. Further clinical studies are necessary to confirm its efficacy (Kramberger, Kenig, Jenko Pražnikar, Kočevar Glavač, & Barlič-Maganja, 2021).

Diabetes Mellitus Management
Research on Helichrysum species and their compounds in managing diabetes mellitus (DM) has revealed their traditional use in folk medicine for treating DM across different regions. Approximately twenty-two Helichrysum species have been reported, with only fifteen scientifically investigated for their antidiabetic activities. This review underscores the need for further pharmacological studies to develop potent antidiabetic drugs based on Helichrysum species, devoid of side effects (Akinfenwa, Sagbo, Makhaba, Mabusela, & Hussein, 2022).

Therapeutic Properties of South African Helichrysum Species
South African Helichrysum species have historic values in traditional medicine, demonstrating diverse uses for managing and treating illnesses such as colds, diabetes, headaches, digestive problems, and wounds. Ethnopharmacological studies highlight the potential use of these plants in drug discovery, with bioactive constituents indicating various activities like antimicrobial, antioxidant, antidiabetic, and neuroprotection. This review emphasizes the need for validating the therapeutic properties of Helichrysum species for pharmaceutical drug development (Nkemzi, Ekpo, & Oguntibeju, 2022).

properties

IUPAC Name

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-21-15-9-12(18)8-14(20)16(15)13(19)7-4-10-2-5-11(17)6-3-10/h2-9,17-18,20H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGUBYRKZATRIT-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C(=O)C=CC2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317482
Record name Helichrysetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Helichrysetin

CAS RN

62014-87-3
Record name Helichrysetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62014-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Helichrysetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062014873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Helichrysetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HELICHRYSETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ0KMG7AW4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Helichysetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0132893
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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